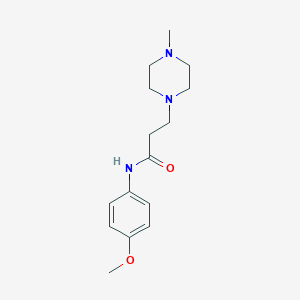![molecular formula C18H13ClFN3O B248868 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the pyrazolopyridine class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor effects, which make it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is that it exhibits a range of biological activities, which makes it a versatile compound for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific biological pathways.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One direction is to further investigate its mechanism of action and identify specific biological pathways that it targets. Another direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to identify analogs or derivatives of this compound that exhibit improved biological activity or reduced toxicity.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves the reaction of 4-chloroaniline and 3-fluorobenzaldehyde with 2,3-butanedione in the presence of ammonium acetate and acetic acid. The reaction proceeds through a one-pot, three-component condensation reaction, and the final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
Fórmula molecular |
C18H13ClFN3O |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13ClFN3O/c19-12-6-4-10(5-7-12)17-16-14(11-2-1-3-13(20)8-11)9-15(24)21-18(16)23-22-17/h1-8,14H,9H2,(H2,21,22,23,24) |
Clave InChI |
YRESJNCXKRKYGY-UHFFFAOYSA-N |
SMILES isomérico |
C1C(C2=C(NNC2=NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F |
SMILES |
C1C(C2=C(NNC2=NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F |
SMILES canónico |
C1C(C2=C(NNC2=NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)






![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)